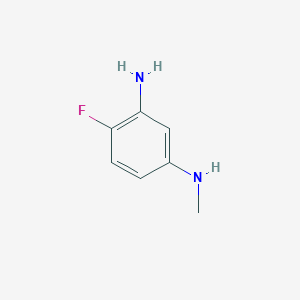
4-Fluoro-N1-methylbenzene-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-N1-methylbenzene-1,3-diamine is an organic compound with the molecular formula C7H9FN2 It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom at the 4-position and a methyl group at the N1-position of the 1,3-diamine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N1-methylbenzene-1,3-diamine typically involves multi-step organic reactions. One common method includes:
Reduction: Conversion of the nitro group to an amine group.
Fluorination: Introduction of the fluorine atom at the desired position.
Methylation: Addition of a methyl group to the amine nitrogen.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-N1-methylbenzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: Conversion of the amine groups to nitro groups or other oxidized forms.
Reduction: Reduction of nitro groups back to amines.
Substitution: Electrophilic aromatic substitution reactions where the fluorine or amine groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Br2, Cl2) or nitrating agents (HNO3/H2SO4).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-N1-methylbenzene-1,3-diamine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: Utilized in the development of advanced materials, including polymers and coatings with specific properties.
Biological Studies: Employed in the study of enzyme mechanisms and protein interactions due to its unique structural features.
Industrial Applications: Used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Fluoro-N1-methylbenzene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and specificity, while the amine groups can participate in hydrogen bonding and other interactions. These properties make it a valuable compound in drug design and other applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-N1-methylbenzene-1,2-diamine: Similar structure but with the amine groups at different positions.
4-Fluoro-N1-methylbenzene-1,4-diamine: Another isomer with different positioning of the amine groups.
3-Fluoro-N1-methylbenzene-1,2-diamine: A compound with the fluorine atom at a different position.
Uniqueness
4-Fluoro-N1-methylbenzene-1,3-diamine is unique due to the specific positioning of the fluorine and amine groups, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in applications where specific binding or reactivity is required.
Eigenschaften
Molekularformel |
C7H9FN2 |
|---|---|
Molekulargewicht |
140.16 g/mol |
IUPAC-Name |
4-fluoro-1-N-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C7H9FN2/c1-10-5-2-3-6(8)7(9)4-5/h2-4,10H,9H2,1H3 |
InChI-Schlüssel |
FWSKNYTVPHAGGB-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC(=C(C=C1)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(((6-Chloro-4H-benzo[d][1,3]dioxin-8-yl)methyl)thio)-5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B12837422.png)
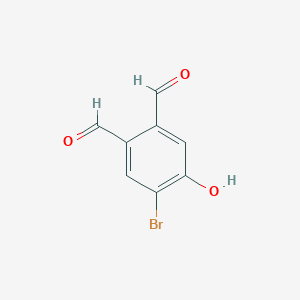

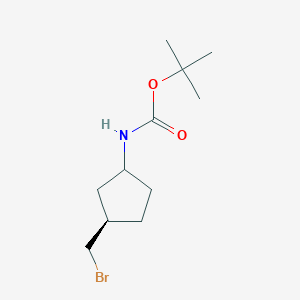




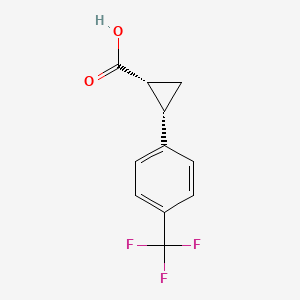

![3-[3-(Benzyloxy)phenyl]thiophene](/img/structure/B12837476.png)
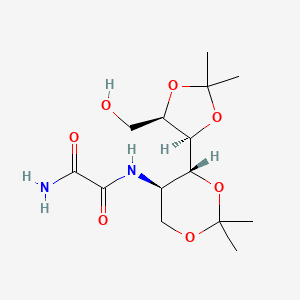

![N-(2-Aminophenyl)-N,7-dimethyl-2-propyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B12837490.png)
